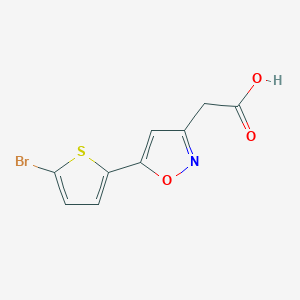
2-(5-(5-Bromothiophen-2-yl)isoxazol-3-yl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(5-Bromothiophen-2-yl)isoxazol-3-yl)acetic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Métodos De Preparación
One common synthetic route involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The bromothiophene group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Análisis De Reacciones Químicas
2-(5-(5-Bromothiophen-2-yl)isoxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(5-(5-Bromothiophen-2-yl)isoxazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-(5-Bromothiophen-2-yl)isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The bromothiophene moiety may enhance the compound’s binding affinity and specificity towards certain biological targets . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
2-(5-(5-Bromothiophen-2-yl)isoxazol-3-yl)acetic acid can be compared with other isoxazole derivatives, such as:
2-(5-Methylisoxazol-3-yl)acetic acid: This compound has a methyl group instead of the bromothiophene moiety, which may result in different biological activities and properties.
2-(5-Phenylisoxazol-3-yl)acetic acid: The phenyl group can impart different chemical and biological properties compared to the bromothiophene group.
The uniqueness of 2-(5-(5-Bromothiophen-2-yl)isoxazol-3-yl)acetic acid lies in the presence of the bromothiophene moiety, which can influence its reactivity, binding affinity, and overall biological activity.
Propiedades
Fórmula molecular |
C9H6BrNO3S |
|---|---|
Peso molecular |
288.12 g/mol |
Nombre IUPAC |
2-[5-(5-bromothiophen-2-yl)-1,2-oxazol-3-yl]acetic acid |
InChI |
InChI=1S/C9H6BrNO3S/c10-8-2-1-7(15-8)6-3-5(11-14-6)4-9(12)13/h1-3H,4H2,(H,12,13) |
Clave InChI |
FSMCRBOKQCMLEY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Br)C2=CC(=NO2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


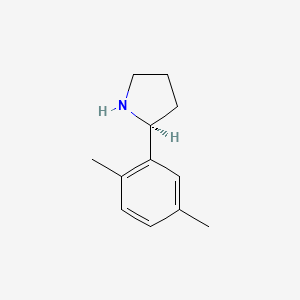
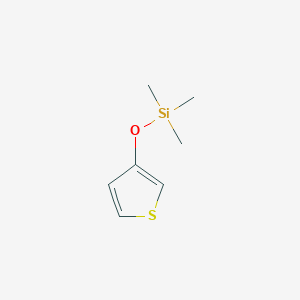
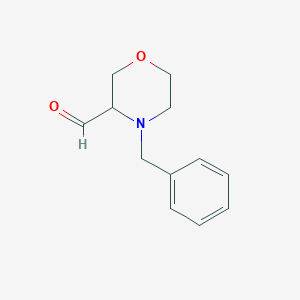

![6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13027291.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B13027297.png)
![Ethyl4-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B13027311.png)


![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B13027326.png)
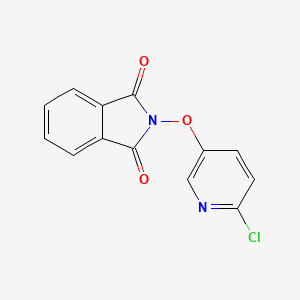
![1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13027336.png)
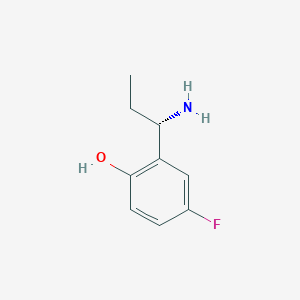
![Methyl 2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13027364.png)
